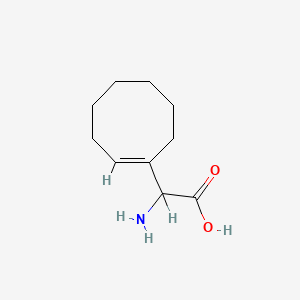

Amino(1-cycloocten-1-yl)acetic acid

説明

Amino(1-cycloocten-1-yl)acetic acid is a non-proteinogenic amino acid featuring an eight-membered cycloalkenyl ring conjugated to an acetic acid backbone. These characteristics may influence its solubility, metabolic stability, and applications in medicinal chemistry or materials science.

特性

CAS番号 |

67654-45-9 |

|---|---|

分子式 |

C10H17NO2 |

分子量 |

183.25 g/mol |

IUPAC名 |

2-amino-2-[(1E)-cycloocten-1-yl]acetic acid |

InChI |

InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h6,9H,1-5,7,11H2,(H,12,13)/b8-6+ |

InChIキー |

LRXGLWRNFLTEBN-SOFGYWHQSA-N |

異性体SMILES |

C1CCC/C(=C\CC1)/C(C(=O)O)N |

正規SMILES |

C1CCCC(=CCC1)C(C(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Amino(1-cycloocten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for Amino(1-cycloocten-1-yl)acetic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

化学反応の分析

Types of Reactions

Amino(1-cycloocten-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro or nitroso group.

Reduction: Reduction reactions can convert the cyclooctene ring to a cyclooctane ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary and secondary amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce saturated cyclooctane derivatives.

科学的研究の応用

Amino(1-cycloocten-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor to bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities

作用機序

The mechanism by which Amino(1-cycloocten-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes involved in amino acid metabolism or interact with receptors in biological systems. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Structural and Chemical Properties

The table below compares key structural and chemical features of Amino(1-cycloocten-1-yl)acetic acid with its analogs:

*Estimated based on structural analogy.

Key Observations:

- Ring Strain and Reactivity: ACC’s three-membered cyclopropane ring confers significant strain, making it highly reactive in biological systems (e.g., ethylene biosynthesis) .

- Solubility and Lipophilicity : Larger rings (e.g., cycloocten) increase molecular weight and lipophilicity, which may reduce aqueous solubility compared to ACC. For example, ACC’s logP is approximately -1.5, while cycloocten derivatives could approach ~1.0–2.0, favoring membrane permeability.

- Substituent Effects : Substitutions on the cycloalkenyl ring (e.g., oxo groups in cyclohexene derivatives ) alter electronic properties and hydrogen-bonding capacity, impacting interactions in biological systems.

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Role in Ethylene Biosynthesis : ACC is a direct precursor of ethylene in plants, regulated by ACC synthase and ACC oxidase .

- Conjugation Pathways : ACC forms malonyl and glutamyl conjugates in tomato fruit, modulating ethylene production .

- Microbial Interactions : Soil bacteria expressing ACC deaminase degrade ACC to reduce ethylene levels, promoting plant growth under stress .

Amino(1-cyclopenten-1-yl)acetic Acid

- Medicinal Chemistry : Vendor data () highlights its use in drug discovery, though specific targets or mechanisms are undisclosed. Its five-membered ring balances strain and stability, making it a viable scaffold for pharmacophore modeling .

Amino(1-cycloocten-1-yl)acetic Acid

- Hypothetical Applications : The larger ring may enhance binding to hydrophobic pockets in enzymes or receptors. Its conformational flexibility could mimic natural substrates in peptide-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。